HBF-0259

Descripción general

Descripción

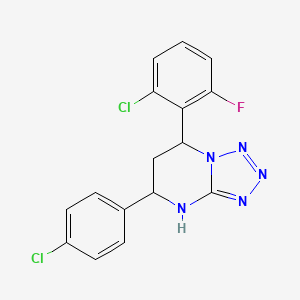

HBF 0259 es un compuesto novedoso identificado como un potente e inhibidor selectivo de la secreción del antígeno de superficie del virus de la hepatitis B. Ha mostrado resultados prometedores en la inhibición del virus de la hepatitis B a través de interacciones con los factores de entrada viral y la secreción del antígeno de superficie . Este compuesto es una tetrahidro-tetrazolo-pirimidina sustituida aromáticamente .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: HBF 0259 se identificó mediante cribado de alto rendimiento de una biblioteca de moléculas pequeñas sintéticas que contiene 80,288 compuestos . El compuesto se resintetizó después de su identificación. La ruta sintética específica y las condiciones de reacción para HBF 0259 implican la preparación del andamio tetrahidro-tetrazolo-pirimidina, seguido de la sustitución aromática .

Métodos de producción industrial: Los métodos de producción industrial para HBF 0259 no están ampliamente documentados. dada su identificación mediante cribado de alto rendimiento y resíntesis posterior, es probable que la producción implique técnicas de síntesis orgánica estándar utilizadas en la industria farmacéutica .

Análisis De Reacciones Químicas

Tipos de reacciones: HBF 0259 principalmente experimenta interacciones con los receptores virales y los factores de secreción del antígeno de superficie. No afecta significativamente la síntesis del ADN del virus de la hepatitis B .

Reactivos y condiciones comunes: Las interacciones de HBF 0259 con los receptores del virus de la hepatitis B y los factores de secreción del antígeno de superficie se analizaron utilizando técnicas de acoplamiento molecular . Se encontró que la energía de interacción del compuesto con la ciclofilina A y el inhibidor de la serina peptidasa de la clade A miembro 1 fue más alta que otras interacciones .

Principales productos formados: El principal producto formado por la interacción de HBF 0259 con los receptores del virus de la hepatitis B es la inhibición de la secreción del antígeno de superficie .

Aplicaciones Científicas De Investigación

Key Findings

- Molecular Docking Results : The binding energy (Etot) of HBF-0259 with Cyclophilin A (CypA) was calculated at -545.41 kcal/mol, indicating a strong interaction. Similarly, its interaction with SCCA1 was noted at -499.68 kcal/mol, both of which are crucial in HBV integration and HBsAg secretion .

- Target Receptors : The study found that this compound interacts more effectively with CypA and SCCA1 compared to other known HBV receptors, suggesting its potential as a more effective therapeutic agent .

Therapeutic Implications

The implications of these findings are significant for the development of antiviral therapies. Given the limitations of current HBV treatments, which often suffer from issues such as drug resistance and toxicity, this compound presents a promising alternative.

Case Studies and Research Insights

Several studies have been conducted to further explore the efficacy of this compound:

- In Silico Studies : These studies utilized docking software (Hex 8.0.0) to simulate interactions between this compound and HBV receptors, providing insights into its potential mechanisms .

- Predictive Modeling : The predictive models indicated that this compound could reduce receptor-co-receptor interactions necessary for HBV cell entry, thereby offering a novel approach to inhibit viral replication .

Mecanismo De Acción

HBF 0259 ejerce sus efectos inhibiendo la secreción del antígeno de superficie del virus de la hepatitis B . El compuesto interactúa con la ciclofilina A y el inhibidor de la serina peptidasa de la clade A miembro 1, que están involucrados en la secreción del antígeno de superficie y la integración viral, respectivamente . La energía de interacción de HBF 0259 con estos factores es más alta que la de otros inhibidores conocidos . Esto sugiere que HBF 0259 podría ser un potente compuesto antiviral que se dirige a estas vías específicas .

Comparación Con Compuestos Similares

HBF 0259 es único en su alta energía de interacción con la ciclofilina A y el inhibidor de la serina peptidasa de la clade A miembro 1 en comparación con otros inhibidores conocidos . Compuestos similares incluyen SCY635 y Sanglifehrin A, que también se dirigen a la ciclofilina A pero tienen energías de interacción más bajas . La mayor energía de interacción de HBF 0259 sugiere que puede ser más eficaz en la inhibición de la secreción del antígeno de superficie y la integración viral .

Actividad Biológica

HBF-0259 is a novel compound that has garnered attention for its potential as an antiviral agent, specifically targeting the Hepatitis B virus (HBV). This article explores the biological activity of this compound, including its mechanisms of action, interaction with HBV receptors, and relevant case studies.

This compound operates primarily through its interaction with cellular factors involved in HBV entry and secretion. The compound has been shown to inhibit HBsAg (Hepatitis B surface antigen) secretion, which is crucial for the virus's lifecycle. The inhibition is achieved by binding to specific receptors that facilitate HBV entry into host cells.

Molecular Docking Studies

Molecular docking studies conducted using Hex 8.0.0 software have revealed significant interaction energies between this compound and various HBV-related proteins. Notably:

- Cyclophilin A (CypA) : Interaction energy of -545.41 kcal/mol.

- SCCA1 : Interaction energy of -499.68 kcal/mol.

These values suggest a strong affinity of this compound for these proteins, indicating its potential as an effective inhibitor of HBV integration and secretion processes .

Data Table: Interaction Energies of this compound

| Receptor/Co-receptor | Interaction Energy (kcal/mol) |

|---|---|

| Cyclophilin A (CypA) | -545.41 |

| SCCA1 | -499.68 |

| PreS1 (21–47) | -130.11 |

| PreS2 (1–11) | -288.22 |

Study 1: In Silico Predictions

A study aimed at predicting the interactions of this compound with HBV receptors utilized in silico methods to estimate its efficacy as an anti-HBV compound. The results indicated that this compound could significantly reduce the affinity of HBV ligands for their receptors, thereby hindering viral entry into host cells .

Study 2: Comparative Analysis with Existing Treatments

This compound was compared to existing antiviral treatments for HBV, such as interferon and nucleos(t)ide analogs. While these treatments often have significant side effects and resistance issues, this compound demonstrated a favorable safety profile in preliminary assessments, making it a promising candidate for further development .

Propiedades

IUPAC Name |

7-(2-chloro-6-fluorophenyl)-5-(4-chlorophenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2FN5/c17-10-6-4-9(5-7-10)13-8-14(24-16(20-13)21-22-23-24)15-11(18)2-1-3-12(15)19/h1-7,13-14H,8H2,(H,20,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRBZPYDLUUWBCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC2=NN=NN2C1C3=C(C=CC=C3Cl)F)C4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2FN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.